molecular formula C10H7Cl2N5O3 B1622465 4-(4,5-dichloro-1H-imidazol-1-yl)-N'-hydroxy-3-nitrobenzenecarboximidamide CAS No. 649665-53-2

4-(4,5-dichloro-1H-imidazol-1-yl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B1622465
CAS No.: 649665-53-2
M. Wt: 316.10 g/mol
InChI Key: XUPZOKKKJDDOCM-UHFFFAOYSA-N
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Description

4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide is a complex organic compound that features both imidazole and nitrobenzene moieties

Preparation Methods

The synthesis of 4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves multiple steps. The starting materials often include 4,5-dichloroimidazole and 3-nitrobenzenecarboximidamide. The reaction conditions usually require the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent quality.

Chemical Reactions Analysis

4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the imidazole ring can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the nitro group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide stands out due to its unique combination of functional groups. Similar compounds include:

    4,5-dichloroimidazole: Lacks the nitrobenzene moiety, resulting in different chemical properties.

    3-nitrobenzenecarboximidamide: Does not contain the imidazole ring, leading to different biological activities.

    4-(4,5-dichloro-1H-imidazol-1-yl)aniline: Similar structure but lacks the nitro group, affecting its reactivity and applications.

This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

649665-53-2

Molecular Formula

C10H7Cl2N5O3

Molecular Weight

316.10 g/mol

IUPAC Name

4-(4,5-dichloroimidazol-1-yl)-N'-hydroxy-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C10H7Cl2N5O3/c11-8-9(12)16(4-14-8)6-2-1-5(10(13)15-18)3-7(6)17(19)20/h1-4,18H,(H2,13,15)

InChI Key

XUPZOKKKJDDOCM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])N2C=NC(=C2Cl)Cl

SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N2C=NC(=C2Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N2C=NC(=C2Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,5-dichloro-1H-imidazol-1-yl)-N'-hydroxy-3-nitrobenzenecarboximidamide

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